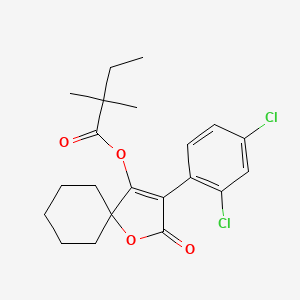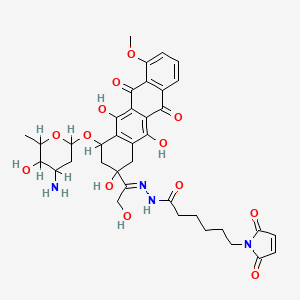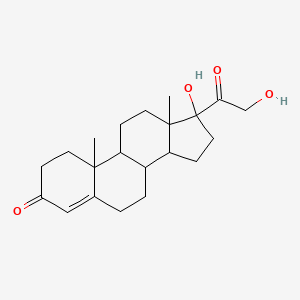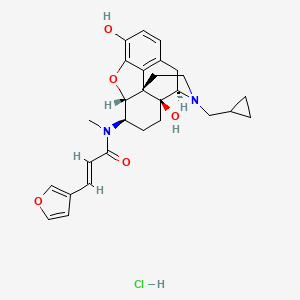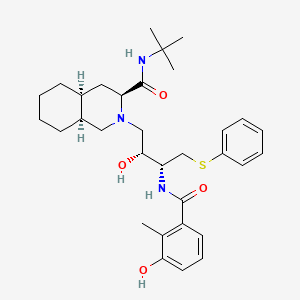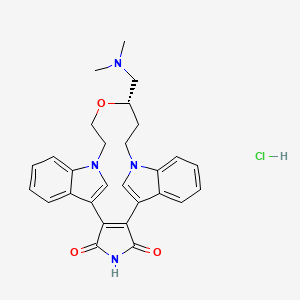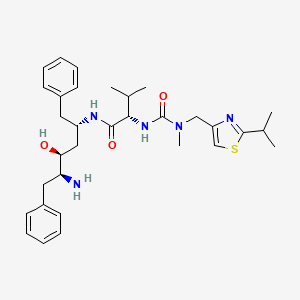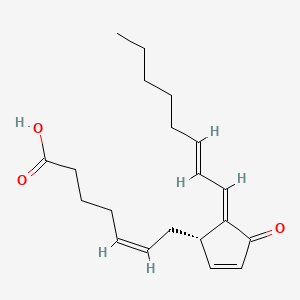
15-Deoxy-delta-12,14-prostaglandin J2
Overview
Description
15-deoxy-Delta12,14-prostaglandin J2 is a naturally occurring cyclopentenone prostaglandin derived from prostaglandin D2. It is known for its potent anti-inflammatory and anti-tumor properties. This compound is an endogenous ligand for the peroxisome proliferator-activated receptor gamma, which plays a crucial role in various biological processes .
Mechanism of Action
Target of Action
The primary target of 15d-PGJ2 is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . 15d-PGJ2 is a natural agonist of PPAR-γ .
Mode of Action
15d-PGJ2 interacts with its primary target, PPAR-γ, by binding to the receptor with high affinity . This interaction triggers the PPAR-γ signaling pathway, leading to various cellular responses . Interestingly, 15d-PGJ2 also elicits PPAR-γ-independent inhibition of Nuclear Factor-kappa B (NF-κB) dependent transcription .
Biochemical Pathways
The activation of PPAR-γ by 15d-PGJ2 leads to the modulation of various biochemical pathways. It has been reported to inhibit the induction of inflammatory response genes, including inducible Nitric Oxide Synthase (iNOS) and Tumor Necrosis Factor alpha (TNF-α), in a PPAR-γ-dependent manner . Furthermore, 15d-PGJ2 has been shown to regulate the inflammatory response in vivo .
Result of Action
The action of 15d-PGJ2 results in various molecular and cellular effects. It has been reported to exert anti-tumor, anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects . It induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also promotes differentiation of fibroblasts to adipocytes .
Action Environment
Biochemical Analysis
Biochemical Properties
15-Deoxy-delta-12,14-prostaglandin J2 plays a significant role in biochemical reactions. It acts as an endogenous electrophile and can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins that play a key role in the regulation of the intracellular signaling pathways .
Cellular Effects
This compound has been found to regulate inflammatory response in vivo . It inhibits cell growth and induces apoptosis in a number of different cancer cells . It also inhibits the proliferation of cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its electrophilic α,β-unsaturated ketone moiety present in its cyclopentenone ring . This allows it to act as an endogenous electrophile and covalently react with critical cellular nucleophiles .
Dosage Effects in Animal Models
It has been shown to delay lipopolysaccharide (LPS) induced preterm labour in mice and improve pup survival .
Metabolic Pathways
This compound is a metabolite of prostaglandin D2 . It is produced during inflammatory processes .
Subcellular Localization
There are specific binding sites of this compound in the plasma membrane of cerebral cortices .
Preparation Methods
15-deoxy-Delta12,14-prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. The synthetic route involves the use of specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
15-deoxy-Delta12,14-prostaglandin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15-deoxy-Delta12,14-prostaglandin J2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its role in modulating inflammation and cell proliferation. In medicine, it is explored for its potential therapeutic effects in treating inflammatory diseases and cancer. Additionally, it has industrial applications in the development of anti-inflammatory drugs and other pharmaceuticals .
Comparison with Similar Compounds
15-deoxy-Delta12,14-prostaglandin J2 is unique compared to other similar compounds due to its specific structure and potent biological activities. Similar compounds include other prostaglandins such as prostaglandin D2 and prostaglandin J2. 15-deoxy-Delta12,14-prostaglandin J2 stands out due to its strong anti-inflammatory and anti-tumor properties .
Properties
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUMKCAEVRUBK-GODQJPCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043706 | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Deoxy-d-12,14-PGJ2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87893-55-8 | |
| Record name | 15-Deoxy-Δ12,14-prostaglandin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-Deoxy-d-12,14-PGJ2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





